precocene II

Insecticide Contact Toxicity Structure-Activity Relationship

Precocene II (Ageratochromene II, NSC 318792), a 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran chromene natural product found in Ageratum houstonianum , functions as a pro-allatocidin. It is bioactivated by insect corpora allata to cytotoxic epoxides, selectively ablating the gland and irreversibly inhibiting juvenile hormone (JH) biosynthesis.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 644-06-4
Cat. No. B1678092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprecocene II
CAS644-06-4
SynonymsAgeratochromene, AI3-36847, BRN 0160683, Precocene II
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC(=C(C=C2O1)OC)OC)C
InChIInChI=1S/C13H16O3/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)16-13/h5-8H,1-4H3
InChIKeyPTIDGSWTMLSGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Precocene II (CAS 644-06-4) Baseline Procurement Profile


Precocene II (Ageratochromene II, NSC 318792), a 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran chromene natural product found in Ageratum houstonianum [1], functions as a pro-allatocidin. It is bioactivated by insect corpora allata to cytotoxic epoxides, selectively ablating the gland and irreversibly inhibiting juvenile hormone (JH) biosynthesis [2]. This mechanism drives both its classic anti-juvenile hormone applications and its more recently characterized, non-endocrine bioactivities relevant to mycotoxin control, insect feeding deterrence, and cellular oxidative processes.

Precocene II Procurement Risks: Why Chromene Analogs Are Not Interchangeable


Minor structural modifications to the 2,2-dimethylchromene core profoundly alter biological activity, target selectivity, and potency, making blind substitution scientifically unsound. Saturation of the 3,4 double bond to yield a chroman derivative (e.g., 3,4-dihydroprecocene II) dramatically reduces potency, requiring longer exposure times for equivalent effects [1]. Furthermore, distinct methoxy substitution patterns differentiate precocene II from precocene I, leading to species-specific and assay-specific variations in activity [2][3]. These differences directly impact experimental reproducibility and the validity of comparative studies; therefore, specific procurement of precocene II is essential when the evidence base relies on its unique molecular profile.

Precocene II Quantitative Evidence: A Comparative Guide for Scientific Selection


Comparative Contact Toxicity: Precocene II vs. Desmethoxyencecalin

In a direct head-to-head comparison against neonate variegated cutworm (Peridroma saucia), precocene II was the most potent of seven natural and four derived chromenes tested, exhibiting superior contact toxicity relative to the more widely distributed chromene desmethoxyencecalin [1].

Insecticide Contact Toxicity Structure-Activity Relationship

Comparative Antifeedant Efficacy: Precocene II vs. Structural Analogs

In a cross-study comparable assessment of antifeedant activity, precocene II demonstrated the highest potency among tested chromenes, significantly outperforming precocene I, ethoxy precocene, and the chromane analog in assays against Coptotermes formosanus [1]. This finding aligns with another study where precocene II exhibited a stronger antifeedant effect than precocene I across multiple storage pest and aphid species [2].

Antifeedant Pest Management Termite Control

Potency Against Mycotoxin Biosynthesis: Precocene II vs. Precocene I

Precocene II exhibits a distinct and quantifiable advantage over precocene I in inhibiting trichothecene mycotoxin production. While precocene II effectively inhibits the production of 3-acetyldeoxynivalenol (3-ADON) in Fusarium graminearum, precocene I is reported as nontoxic in related antifungal assays [1]. Furthermore, precocene II inhibits deoxynivalenol (DON) production with a defined IC50 in rice culture [2].

Mycotoxin Fusarium graminearum Fungal Inhibitor

Comparative Lipid Peroxidation Inhibition: Precocene II vs. Hydroxychroman

Precocene II demonstrates unexpected antioxidant activity as an inhibitor of lipid peroxidation. In a direct head-to-head comparison, its potency was measured against a more potent hydroxylated chroman derivative, providing a quantitative benchmark for its antioxidant capacity [1].

Antioxidant Lipid Peroxidation Free Radical Scavenger

Cytotoxic Potency on Cancer Cells: Precocene II vs. Control

Beyond its entomological applications, precocene II demonstrates considerable in vitro cytotoxic activity against human cervical cancer (HeLa) cells when compared to untreated controls. This activity is supported by multiple studies reporting its anticancer potential, although direct comparisons to standard chemotherapeutics are currently lacking [1][2].

Cytotoxicity Anticancer HeLa Cells

Bioactivation-Dependent Potency: Precocene II vs. 3,4-Dihydroprecocene II

The biological activity of precocene II is intrinsically linked to its 3,4 double bond, which is essential for bioactivation to the cytotoxic epoxide. Saturation of this bond to form 3,4-dihydroprecocene II (DHP II) dramatically reduces potency, as evidenced by the need for longer incubation times to elicit comparable cytotoxic effects [1].

Pro-Allatocidin Bioactivation Structure-Activity Relationship

Precocene II Optimal Application Scenarios Based on Comparative Evidence


Insecticidal Bioassay Benchmarking and SAR Studies

Precocene II serves as the gold-standard positive control in contact toxicity bioassays. Its established LD50 of 0.134 μmol/vial (0.67 μg/cm²) against neonate cutworm larvae [1] provides a rigorous benchmark for evaluating novel chromene derivatives or other insecticidal compounds. This defined potency makes it essential for generating reliable, comparable data in structure-activity relationship (SAR) studies.

Antifeedant Development for Termite and Storage Pest Control

Given its superior antifeedant potency (ED50 = 48 µg/mL against Formosan termites) relative to other chromenes [2], precocene II is the compound of choice for research aimed at developing new feeding deterrents. It is particularly relevant for studies targeting termites and a broad spectrum of storage pests (Tribolium, Sitophilus, Trogoderma) and aphids [3], where its activity profile is well-characterized.

Mycotoxin Biosynthesis Inhibition in Fusarium Research

Precocene II is uniquely suited for agricultural research focused on mitigating trichothecene mycotoxin contamination. Unlike the inactive precocene I, precocene II demonstrates specific inhibition of deoxynivalenol (DON) and 3-acetyldeoxynivalenol (3-ADON) production in Fusarium graminearum (IC50 values of 2.0 ppm and 1.2 μM, respectively) [4][5]. It is an essential tool for dissecting the molecular regulation of mycotoxin biosynthesis pathways.

Pro-Allatocidin Mechanism and JH Biosynthesis Studies

For researchers investigating juvenile hormone (JH) biosynthesis or the mechanism of pro-allatocidins, precocene II is the definitive molecular probe. Its well-defined requirement for the 3,4 double bond for bioactivation, in contrast to less active analogs like 3,4-dihydroprecocene II [6], makes it an indispensable reference standard for studying the relationship between chemical structure and the induction of cytotoxic effects in the corpora allata.

Technical Documentation Hub

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